4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN3OS/c1-2-10-22-16-14(19)4-3-5-15(16)24-18(22)21-17(23)13-8-6-12(11-20)7-9-13/h1,3-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNLQCGVORCGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the Prop-2-yn-1-yl Group: This can be done through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Formation of the Cyano Group: This step can be achieved by reacting the intermediate with cyanogen bromide or a similar reagent.
Final Coupling: The final step involves coupling the benzothiazole intermediate with 4-cyanobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Substituent Variations in the Benzothiazole Ring
The target compound is compared to derivatives with modifications in the benzothiazole ring’s substituents (Table 1):
Key Observations :
- Electron-withdrawing groups (e.g., CN, SO₂N(Et)₂) improve stability and binding to polar enzyme pockets, whereas electron-donating groups (e.g., NMe₂, OMe) may reduce reactivity .
- Propargyl vs. Allyl : The propargyl group’s linear geometry enables deeper penetration into hydrophobic regions compared to the bulkier allyl group .
- Halogen Effects : Fluorine (small size, high electronegativity) vs. chlorine (larger, lipophilic) alters both steric and electronic interactions .
Modifications in the Benzamide Moiety
The benzamide’s substituents significantly influence target affinity (Table 2):
Key Observations :
- The 4-cyano group in the target compound contrasts with sulfonamide () and dimethylamino () derivatives, which offer distinct electronic profiles and solubility characteristics.
- Scaffold hopping (e.g., thiadiazole in ) demonstrates how core modifications can redirect biological activity .
Research Findings and Implications
- Biological Activity : The propargyl group in the target compound may enable covalent binding to cysteine residues in kinases, a mechanism observed in FDA-approved drugs (e.g., ibrutinib) .
- Metabolic Stability: Fluorine and cyano groups may reduce oxidative metabolism compared to methoxy or allyl-containing analogs .
- Computational Modeling : Docking studies (e.g., ) suggest the CN group’s orientation optimizes interactions with hydrophobic pockets, while the propargyl group fills adjacent cavities .
Biological Activity
4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure with the following key components:
- A cyano group (-C≡N)
- A fluorinated benzothiazole moiety
- An alkyne substituent at the 3-position of the benzothiazole
This unique structure may contribute to its biological activity, particularly in pharmaceutical applications.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many benzothiazole derivatives have shown efficacy against bacteria and fungi.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation.
- Enzyme Inhibition : Compounds with cyano groups are often evaluated for their ability to inhibit specific enzymes linked to disease pathways.
Antimicrobial Activity
A study conducted on related benzothiazole derivatives indicated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential of these compounds in developing new antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzothiazole Derivative A | 32 | Staphylococcus aureus |
| Benzothiazole Derivative B | 64 | Escherichia coli |
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells. For instance, a derivative was tested against HeLa cells and showed a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was evaluated through assays targeting specific metabolic pathways. The results indicated that the compound effectively inhibited the activity of certain kinases involved in cancer progression.
The proposed mechanism of action for compounds of this class includes:
- Interference with DNA replication : By interacting with DNA or associated proteins.
- Inhibition of key metabolic enzymes : Such as kinases or phosphatases critical for cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
